

Spectroscopic Profile of Ethyl Fluoroacetate: A Technical Guide

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Compound of Interest

Compound Name: Ethyl fluoroacetate

Cat. No.: B1581243

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This guide provides a comprehensive overview of the spectroscopic data for **ethyl fluoroacetate**, tailored for researchers, scientists, and professionals in drug development. The document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, including experimental protocols and data interpretation.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from the spectroscopic analysis of **ethyl fluoroacetate**.

¹H NMR Data

The proton NMR spectrum of **ethyl fluoroacetate** exhibits three distinct signals. The presence of a fluorine atom on the adjacent carbon causes a characteristic splitting of the methylene protons of the fluoroacetyl group.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Coupling Constant (J) Hz
~4.84	Doublet of Triplets (dt)	2H	F-CH ₂ -C=O	JHF \approx 47 Hz, JHH \approx 4 Hz
~4.28	Quartet (q)	2H	O-CH ₂ -CH ₃	JHH \approx 7.1 Hz
~1.32	Triplet (t)	3H	O-CH ₂ -CH ₃	JHH \approx 7.1 Hz

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer frequency.

¹³C NMR Data

The carbon NMR spectrum shows four signals corresponding to the four carbon atoms in the molecule. The carbon attached to the fluorine atom shows a characteristic large coupling constant.

Chemical Shift (δ) ppm	Assignment	C-F Coupling (¹ JCF) Hz
~166	C=O	~36 Hz (² JCF)
~79	F-CH ₂ -C=O	~180 Hz
~62	O-CH ₂ -CH ₃	Not Applicable
~14	O-CH ₂ -CH ₃	Not Applicable

Note: Carbon NMR data for **ethyl fluoroacetate** is less commonly reported with full assignments. The provided values are based on typical chemical shifts for similar structures and predicted spectra.

Infrared (IR) Spectroscopy Data

The IR spectrum of **ethyl fluoroacetate** is characterized by strong absorption bands typical of an aliphatic ester.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2985	Medium	C-H stretch (alkane)
~1750	Strong	C=O stretch (ester carbonyl)[1]
~1280	Strong	C-O stretch (ester)
~1030	Strong	C-F stretch

Mass Spectrometry (MS) Data

The electron ionization mass spectrum of **ethyl fluoroacetate** shows a molecular ion peak and several characteristic fragment ions.

m/z	Relative Intensity (%)	Proposed Fragment Ion
106	~5	[M] ⁺ (Molecular Ion)
78	~10	[FCH ₂ C(OH) ₂] ⁺
61	~53	[FCH ₂ CO] ⁺
45	~10	[OCH ₂ CH ₃] ⁺
33	~24	[CH ₂ F] ⁺
29	100	[CH ₂ CH ₃] ⁺

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A solution of **ethyl fluoroacetate** (approximately 5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

- Instrumentation: ^1H and ^{13}C NMR spectra are recorded on a high-resolution NMR spectrometer, such as a Bruker Avance operating at a frequency of 300 MHz or higher for protons.
- ^1H NMR Acquisition: A standard one-pulse sequence is used. Key parameters include a spectral width of approximately 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.
- ^{13}C NMR Acquisition: A proton-decoupled pulse sequence is used to obtain a spectrum with single lines for each carbon atom. A wider spectral width (e.g., 0-200 ppm) is required. Due to the lower natural abundance of ^{13}C and its longer relaxation times, a greater number of scans (e.g., 128 or more) and a longer relaxation delay (2-5 seconds) are typically necessary.

Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation: For a liquid sample like **ethyl fluoroacetate**, the spectrum is typically acquired using the neat liquid. A thin film of the sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, a single drop of the sample can be placed on the crystal of an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: An FTIR spectrometer is used.
- Data Acquisition: A background spectrum of the clean KBr plates or the empty ATR crystal is recorded first. Then, the sample spectrum is acquired. Typically, 16 to 32 scans are co-added at a resolution of 4 cm^{-1} over a range of $4000\text{--}400\text{ cm}^{-1}$. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm^{-1}).

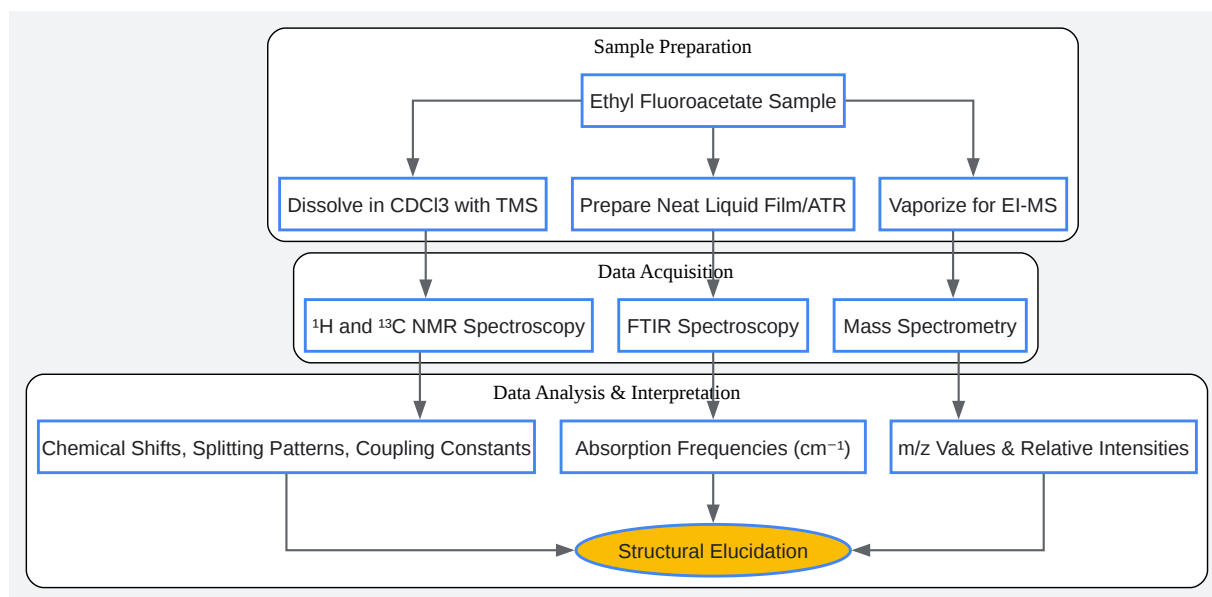
Mass Spectrometry (MS)

- Sample Introduction: **Ethyl fluoroacetate**, being a volatile liquid, is introduced into the mass spectrometer via a gas chromatography (GC-MS) system or by direct injection using a heated probe.
- Instrumentation: An electron ionization (EI) mass spectrometer is used.

- **Ionization:** In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.
- **Mass Analysis:** The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- **Detection:** An electron multiplier detects the ions, and the resulting signal is processed to generate a mass spectrum, which is a plot of relative ion abundance versus m/z .

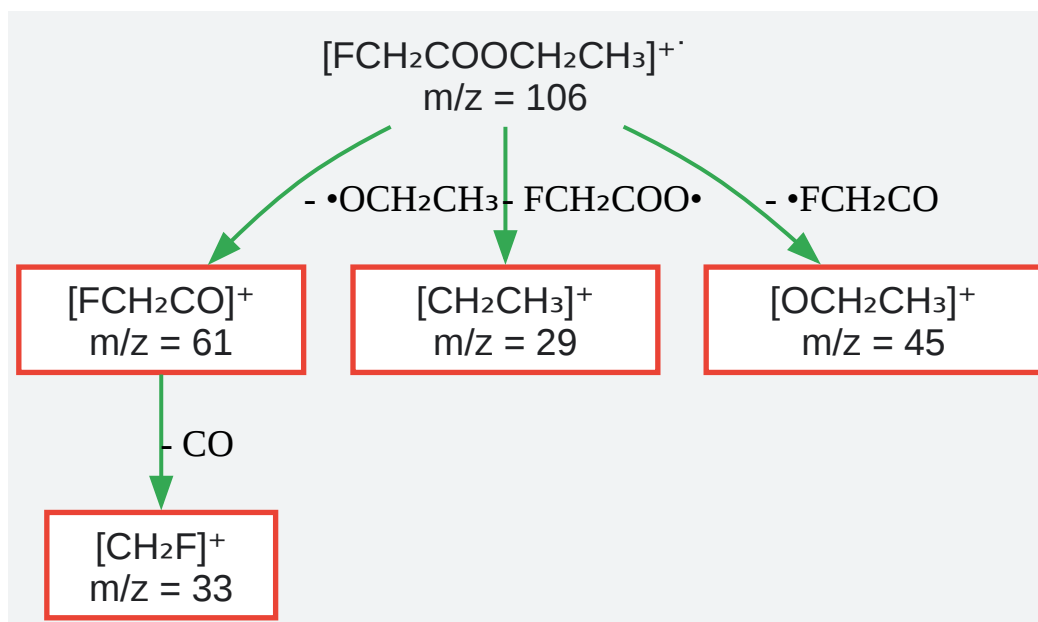
Visualizations

The following diagrams illustrate the spectroscopic analysis workflow and a plausible mass spectrometry fragmentation pathway for **ethyl fluoroacetate**.



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Spectroscopic analysis workflow for **ethyl fluoroacetate**.



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Proposed mass spectrometry fragmentation of **ethyl fluoroacetate**.

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References

- 1. researchgate.net [researchgate.net]
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